molecular formula C10H15ClN4O B1428830 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane CAS No. 1342353-11-0

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane

Cat. No. B1428830
M. Wt: 242.7 g/mol
InChI Key: ZPOUBOWHTULFLS-UHFFFAOYSA-N
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Description

“1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane” is a chemical compound with the CAS Number: 1342353-11-0 . It has a molecular weight of 242.71 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane” is 1S/C10H15ClN4O/c1-16-10-13-8(11)12-9(14-10)15-6-4-2-3-5-7-15/h2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane” is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the sources I found.

Scientific Research Applications

1,3,5-Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer, respectively .

In terms of synthesis, several specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .

properties

IUPAC Name

1-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c1-16-10-13-8(11)12-9(14-10)15-6-4-2-3-5-7-15/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOUBOWHTULFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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